(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
CAS No.: 1260619-37-1
Cat. No.: VC0036646
Molecular Formula: C11H22N2O2
Molecular Weight: 214.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260619-37-1 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.309 |
IUPAC Name | tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Standard InChI Key | SVMXIQUBNSPVCB-VIFPVBQESA-N |
SMILES | CC1CCN(CCN1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Classification
(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate belongs to the diazepane class of heterocyclic compounds, characterized by a seven-membered ring containing two nitrogen atoms. The compound features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and possesses an S-configuration at the carbon atom bearing the methyl substituent at position 5 of the diazepane ring. This stereochemistry plays a crucial role in its biological activity and chemical reactivity. The compound is registered with CAS number 1260619-37-1 and is also known by synonyms including (S)-1-Boc-5-methyl-1,4-diazepane and tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate .
Structural Properties and Molecular Parameters
Parameter | Value |
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Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.309 g/mol |
CAS Number | 1260619-37-1 |
Chirality | S-configuration at C5 |
Ring System | Seven-membered diazepane |
Functional Groups | Tert-butyloxycarbonyl, secondary amine |
Stereogenic Centers | 1 (carbon bearing methyl group) |
Synthesis Methodologies
Key Synthetic Considerations
The synthesis of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate requires careful attention to several critical factors to ensure high yield, purity, and stereochemical integrity. These considerations include:
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Selection of appropriate protecting groups to control the reactivity of the nitrogen atoms during synthesis
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Optimization of cyclization conditions to favor the formation of the seven-membered diazepane ring
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Stereoselective introduction of the methyl group at the C5 position
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Careful handling of reaction intermediates to prevent racemization or epimerization
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Purification techniques that maintain the structural and stereochemical integrity of the final product
Chemical Reactivity Profile
General Reactivity Patterns
(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate exhibits chemical reactivity that is consistent with its functional groups and structural features. The presence of the tert-butyloxycarbonyl group renders one nitrogen less nucleophilic, while the secondary amine nitrogen remains reactive. This differential reactivity allows for selective functionalization of the molecule, making it a valuable building block in organic synthesis.
The compound can undergo various transformations, including:
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Deprotection of the Boc group under acidic conditions to liberate the secondary amine
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Alkylation or acylation of the unprotected nitrogen atom
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Oxidation reactions that may target the nitrogen atoms or adjacent carbon centers
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Reduction reactions, particularly of derivatives containing additional functional groups
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Ring opening reactions under certain conditions, though these are less common due to the stability of the diazepane ring system
Functional Group Transformations
The unprotected nitrogen atom in the diazepane ring serves as a versatile handle for further functionalization. This reactivity is evidenced by related diazepane compounds that undergo amide coupling reactions. For instance, in the synthesis of SARS-CoV-2 Mpro inhibitors, diazepane compounds are functionalized through amide coupling reactions using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) .
Furthermore, the controlled removal of the Boc protecting group is a common transformation that facilitates additional functionalization of the molecule. This deprotection typically occurs under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, and must be carefully monitored to prevent side reactions or decomposition .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
One of the primary applications of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is as a key intermediate in the synthesis of more complex pharmaceutical compounds. The compound's well-defined stereochemistry and functional group pattern make it valuable for constructing molecules with specific three-dimensional structures required for biological activity.
For example, structurally related diazepane compounds have been utilized in the development of Rho-kinase inhibitors, such as compound K-115, where the chiral diazepane scaffold serves as a critical structural element . Similarly, diazepane-containing compounds have been investigated as SARS-CoV-2 main protease (Mpro) inhibitors, highlighting the versatility of this structural class in pharmaceutical research .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of diazepane compounds, including (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, is crucial for rational drug design. Several structural features influence the biological activity of these compounds:
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The stereochemistry at the C5 position (S-configuration) may be critical for optimal binding to biological targets
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The presence and position of the methyl substituent can affect both the conformation of the diazepane ring and its interactions with receptor binding pockets
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The tert-butyloxycarbonyl group, while often serving as a protecting group in synthesis, may contribute to the pharmacokinetic properties of the compound during preliminary biological evaluation
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The unprotected nitrogen atom provides a site for further functionalization, allowing for the exploration of diverse chemical space in derivative synthesis
Research on related diazepane compounds indicates that modifications to the heterocycle attached to the diazepane ring can significantly impact properties such as metabolic stability and permeability, as evidenced by compounds like 119, 121, and 123 in SARS-CoV-2 Mpro inhibitor development .
Analytical Characterization Methods
Spectroscopic Analysis
Characterization of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate typically employs various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the connectivity and stereochemistry of the molecule. The methyl group at C5 would appear as a doublet in the ¹H NMR spectrum due to coupling with the adjacent proton, while the tert-butyl group typically appears as a strong singlet around 1.4-1.5 ppm.
Infrared (IR) spectroscopy can confirm the presence of the carbamate functional group, with characteristic absorption bands for the C=O stretch (approximately 1700 cm⁻¹) and C-O stretch (approximately 1150-1250 cm⁻¹). Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can help verify the structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable techniques for assessing the purity of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and distinguishing it from potential structural isomers or impurities. Chiral HPLC methods can be particularly important for confirming the enantiomeric purity of the compound, ensuring that the desired S-configuration has been achieved and maintained during synthesis and purification.
The basic chromatographic conditions used for related diazepane compounds typically involve reverse-phase columns and gradient elution systems, often with basic additives to manage the retention behavior of the nitrogen-containing compound .
Current Research and Future Directions
Emerging Applications in Drug Discovery
Recent research suggests expanding applications for diazepane-containing compounds, including potential uses in novel therapeutic areas. The development of SARS-CoV-2 Mpro inhibitors incorporating diazepane scaffolds represents one such frontier, highlighting the continued relevance of these structures in addressing emerging medical challenges .
The unique conformational properties of the seven-membered diazepane ring, combined with the specific stereochemistry conferred by the S-configuration at C5, provide opportunities for designing ligands with selective binding to biological targets. This structural versatility suggests potential applications beyond the currently documented anxiolytic and antimicrobial activities.
Synthetic Methodology Advancement
Advances in synthetic methodologies for constructing chiral diazepane scaffolds continue to expand the accessibility and diversity of compounds like (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Innovative approaches such as the Fukuyama–Mitsunobu cyclization have already demonstrated utility in producing related compounds on a multikilogram scale, suggesting practical routes for large-scale synthesis of such pharmaceutical intermediates .
Future synthetic efforts may focus on developing more efficient, sustainable methods for introducing the desired stereochemistry and functional group patterns, potentially employing catalytic asymmetric syntheses or biocatalytic approaches to achieve high stereoselectivity with reduced environmental impact.
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